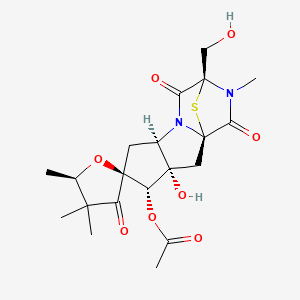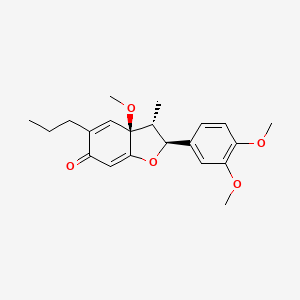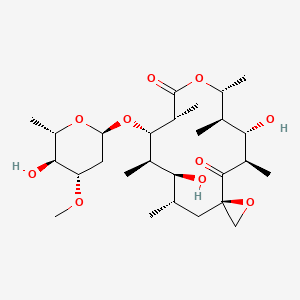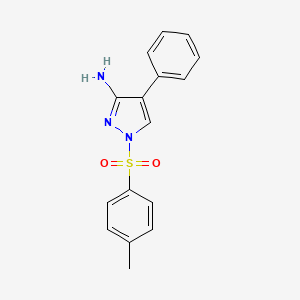
3-(2-carboxybenzyl)isocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxybenzyl)isocoumarin is a heterocyclic compound that belongs to the isocoumarin family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the novel methods for synthesizing 3-(2-carboxybenzyl)isocoumarin involves a metal-free synthesis through a sequential O-acylation/Wittig reaction. This method utilizes readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides to produce various 1H-isochromen-1-one in the presence of triethylamine . The reaction conditions exhibit high functional group tolerance and excellent yields, up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Carboxybenzyl)isocoumarin undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, reduction with sodium borohydride leads to the formation of corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric dihydrophthalides .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alkaline medium is commonly used for the reduction of this compound.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of isocoumarins.
Major Products Formed
Reduction Products: 3-carboxyaryl-3,4-dihydroisocoumarins or 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones.
Aplicaciones Científicas De Investigación
3-(2-Carboxybenzyl)isocoumarin has significant applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-(2-carboxybenzyl)isocoumarin is primarily related to its interaction with various biological targets. It exhibits its effects through enzyme inhibition, antibacterial, antifungal, and anticancer activities. The specific molecular targets and pathways involved are still under investigation, but its structure allows it to interact with multiple biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Carboxyphenyl)isocoumarin: Similar in structure but differs in the position of the carboxyl group.
3,4-Dihydroisocoumarins: Reduced forms of isocoumarins with different substituents.
Uniqueness
3-(2-Carboxybenzyl)isocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5982-23-0 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |
Clave InChI |
GCFOLLWPQAGLCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
5982-23-0 |
Sinónimos |
F 1375 F-1375 F1375 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)







